molecular formula C14H21N7O B6533900 1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-methylpropan-1-one CAS No. 1058239-38-5

1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-methylpropan-1-one

Cat. No. B6533900
CAS RN: 1058239-38-5
M. Wt: 303.36 g/mol
InChI Key: BZOOZJUCJYPHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-methylpropan-1-one” is a nitrogen-containing heterocycle . It is part of the triazolo pyrimidine derivatives . These compounds are known for their wide range of biological activities .

Scientific Research Applications

Energetic Materials

The compound’s structure is similar to that of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials . These materials are synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . They exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance . This suggests potential applications in the field of energetic materials.

Antibacterial Applications

The compound’s scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial . This suggests potential applications in the development of new antibacterial agents.

Antifungal Applications

The compound’s scaffold is also found in antifungal structures . This suggests potential applications in the development of new antifungal agents.

Antiviral Applications

The compound’s scaffold is found in antiviral structures . This suggests potential applications in the development of new antiviral agents.

Anticancer Applications

The compound’s scaffold is found in anticancer structures . This suggests potential applications in the development of new anticancer agents.

Enzyme Inhibitors

The compound’s structure is similar to that of triazolothiadiazine and its derivatives, which have diverse pharmacological activities, including enzyme inhibitors . This suggests potential applications in the development of new enzyme inhibitors.

Antiparasitic Applications

The compound’s scaffold is found in antiparasitic structures . This suggests potential applications in the development of new antiparasitic agents.

USP28 Inhibitors

The compound’s structure is similar to that of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, which are new USP28 inhibitors . These compounds directly inhibit the activity of USP28, induce degradation, and also inhibit cell proliferation, cell cycle, and epithelial-mesenchymal transition (EMT) progression in gastric cell lines . This suggests potential applications in the development of new USP28 inhibitors.

Future Directions

The future directions for research on this compound could include further exploration of its synthesis methods, detailed characterization of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its potential applications in various fields such as medicine and materials science .

properties

IUPAC Name

1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7O/c1-4-21-13-11(17-18-21)12(15-9-16-13)19-5-7-20(8-6-19)14(22)10(2)3/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOOZJUCJYPHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C(C)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.